molecular formula C28H22O2 B14695215 1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)- CAS No. 34733-52-3

1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-

Cat. No.: B14695215
CAS No.: 34733-52-3
M. Wt: 390.5 g/mol
InChI Key: OESAOMYQHLMUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by the presence of two phenyl groups attached to a butanedione backbone. It is a significant compound in organic chemistry due to its unique structure and reactivity.

Preparation Methods

The synthesis of 1,4-Butanedione, 1,4-bis([1,1’-biphenyl]-4-yl)- can be achieved through various methods. One common synthetic route involves the aldol condensation of benzaldehyde with acetone, followed by oxidation . The reaction conditions typically include the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Mechanism of Action

The mechanism of action of 1,4-Butanedione, 1,4-bis([1,1’-biphenyl]-4-yl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .

Comparison with Similar Compounds

1,4-Butanedione, 1,4-bis([1,1’-biphenyl]-4-yl)- can be compared with other similar compounds such as:

These comparisons highlight the unique aspects of 1,4-Butanedione, 1,4-bis([1,1’-biphenyl]-4-yl)-, particularly its versatility in various chemical reactions and applications.

Properties

IUPAC Name

1,4-bis(4-phenylphenyl)butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O2/c29-27(25-15-11-23(12-16-25)21-7-3-1-4-8-21)19-20-28(30)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-18H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESAOMYQHLMUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345174
Record name 1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34733-52-3
Record name 1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.